An In-depth Technical Guide to 5-(5-Methyl-1H-pyrazol-3-yl)oxazole: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 5-(5-Methyl-1H-pyrazol-3-yl)oxazole: Structure, Synthesis, and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
The hybridization of distinct pharmacophoric scaffolds into a single molecular entity represents a powerful strategy in modern drug discovery. This guide provides a comprehensive technical overview of the novel heterocyclic compound, 5-(5-Methyl-1H-pyrazol-3-yl)oxazole. While this specific molecule is not extensively documented in current literature, this paper constructs its chemical profile by leveraging established principles of heterocyclic chemistry and analyzing data from closely related analogues. We present its defined chemical structure, propose a robust synthetic pathway via the Van Leusen oxazole synthesis, and predict its key characterization data. Furthermore, we delve into the profound therapeutic potential of this pyrazole-oxazole hybrid by examining the well-established biological significance of its constituent moieties, which are integral to numerous FDA-approved drugs and clinical candidates. This document serves as a foundational resource for researchers aiming to explore this promising chemical space.
Introduction: The Strategic Fusion of Pyrazole and Oxazole Scaffolds
The pursuit of novel molecular architectures with enhanced therapeutic efficacy and unique pharmacological profiles is a cornerstone of medicinal chemistry.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold due to its metabolic stability and versatile binding capabilities, including hydrogen bonding and metal coordination.[2][3] This has led to its incorporation into a wide array of clinically successful drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[2]
Concurrently, the oxazole ring, another five-membered heterocycle containing nitrogen and oxygen, is a bioisostere for amide and ester functionalities, offering improved pharmacokinetic properties.[4] Oxazole-containing molecules exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[5][6]
The covalent linkage of these two potent pharmacophores into a single molecule, 5-(5-Methyl-1H-pyrazol-3-yl)oxazole, presents an exciting opportunity for the development of new chemical entities with potentially synergistic or novel biological activities. This guide will provide a detailed exploration of this specific molecular architecture.
Chemical Structure and Identification
The unambiguous identification of a chemical entity is paramount for research and development. This section outlines the key structural identifiers for 5-(5-Methyl-1H-pyrazol-3-yl)oxazole.
Visual Representation
The two-dimensional structure of 5-(5-Methyl-1H-pyrazol-3-yl)oxazole is depicted below, illustrating the connectivity of the 5-methyl-1H-pyrazole ring at the 3-position to the 5-position of the oxazole ring.
Caption: 2D structure of 5-(5-Methyl-1H-pyrazol-3-yl)oxazole.
Chemical Identifiers
To ensure precise communication and database searching, the following identifiers have been determined for the target molecule.
| Identifier | Value |
| IUPAC Name | 5-(5-Methyl-1H-pyrazol-3-yl)-1,3-oxazole |
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol |
| SMILES | Cc1cc(nn1)-c2cnco2 |
| InChI | InChI=1S/C7H7N3O/c1-5-3-6(9-8-5)7-2-10-4-11-7/h2-4H,1H3,(H,8,9) |
| InChIKey | Predicted: YJFLVFLPLGOWAS-UHFFFAOYSA-N |
Proposed Synthesis Pathway: The Van Leusen Oxazole Synthesis
A highly efficient and convergent strategy for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[7] This reaction involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC).[8] We propose a two-step synthesis for 5-(5-Methyl-1H-pyrazol-3-yl)oxazole starting from the commercially available 5-methyl-1H-pyrazole-3-carboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 5-Methyl-1H-pyrazole-3-carbaldehyde
The precursor aldehyde can be synthesized by the reduction of the corresponding carboxylic acid.
Protocol:
-
To a solution of 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a reducing agent such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
Filter the resulting mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.
Step 2: Synthesis of 5-(5-Methyl-1H-pyrazol-3-yl)oxazole
The formation of the oxazole ring is achieved through the Van Leusen reaction.[5][9]
Protocol:
-
Dissolve 5-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) and p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq) in methanol.[10]
-
Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.[9]
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(5-Methyl-1H-pyrazol-3-yl)oxazole.
Predicted Spectroscopic Characterization
While experimental data for the title compound is not available, its spectroscopic properties can be reliably predicted based on the analysis of structurally similar compounds.[11][12][13]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on both heterocyclic rings and the methyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.0 - 13.0 | br s | Pyrazole N-H |
| ~7.8 - 8.0 | s | Oxazole C2-H |
| ~7.0 - 7.2 | s | Oxazole C4-H |
| ~6.5 - 6.7 | s | Pyrazole C4-H |
| ~2.3 - 2.5 | s | Methyl (CH₃) |
Note: Chemical shifts are predictions and may vary based on the solvent used.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~155 | Oxazole C5 |
| ~150 | Oxazole C2 |
| ~148 | Pyrazole C3 |
| ~140 | Pyrazole C5 |
| ~125 | Oxazole C4 |
| ~105 | Pyrazole C4 |
| ~12 | Methyl (CH₃) |
Note: Chemical shifts are predictions and may vary based on the solvent used.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The fragmentation pattern in mass spectrometry is expected to involve the cleavage of the bond between the two heterocyclic rings.[14]
-
Predicted [M+H]⁺: 150.0662 for C₇H₈N₃O⁺
Therapeutic Potential and Drug Development Insights
The therapeutic promise of 5-(5-Methyl-1H-pyrazol-3-yl)oxazole stems from the extensive and diverse biological activities of its constituent pyrazole and oxazole cores.[1][6]
The Pharmacological Significance of the Pyrazole Moiety
The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including:
-
Anti-inflammatory: As exemplified by the selective COX-2 inhibitor, celecoxib.[3]
-
Anticancer: Pyrazole derivatives have shown efficacy against various cancer cell lines.[6]
-
Antimicrobial: Numerous pyrazole-containing compounds have demonstrated potent antibacterial and antifungal properties.[15]
The Versatility of the Oxazole Scaffold
The oxazole ring is another key heterocyclic motif in drug discovery, known for its ability to modulate the physicochemical properties of a molecule and for its inherent biological activities:
-
Anticancer: Oxazole-containing compounds have been investigated as potential anticancer agents.[4]
-
Antimicrobial: The oxazole moiety is present in several natural and synthetic antimicrobial agents.[4]
-
Anti-inflammatory: Oxazole derivatives have also been explored for their anti-inflammatory potential.[4]
The Promise of Pyrazole-Oxazole Hybrids
The combination of pyrazole and oxazole rings into a single chemical entity creates a novel scaffold with the potential for synergistic or unique biological activities.[4] The specific linkage and substitution pattern in 5-(5-Methyl-1H-pyrazol-3-yl)oxazole could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles for a range of therapeutic targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory and proliferative diseases.[1][3]
Conclusion
This technical guide provides a comprehensive overview of 5-(5-Methyl-1H-pyrazol-3-yl)oxazole, a novel heterocyclic compound with significant potential in drug discovery. By defining its chemical structure, proposing a viable synthetic route, and predicting its key analytical characteristics, we have laid the groundwork for its synthesis and further investigation. The established pharmacological importance of the pyrazole and oxazole moieties strongly suggests that their hybridization in the title compound could yield a new class of therapeutically valuable agents. It is our hope that this guide will stimulate further research into this promising area of medicinal chemistry.
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